3-Fluoro-2-(methylsulphonyl)benzoic acid
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Overview
Description
3-Fluoro-2-(methylsulphonyl)benzoic acid is an organic compound with the molecular formula C8H7FO4S and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of a fluorine atom and a methylsulphonyl group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)benzoic acid can be achieved through various synthetic routes. One common method involves the nucleophilic fluorination of a suitable precursor, such as a benzoic acid derivative . The reaction typically requires the use of fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulphonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride (KF), cesium fluoride (CsF).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Sulfone Derivatives: Formed through oxidation of the methylsulphonyl group.
Sulfide Derivatives: Formed through reduction of the methylsulphonyl group.
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methylsulphonyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic Acid: Similar structure but lacks the methylsulphonyl group.
2-Fluorobenzoic Acid: Fluorine atom positioned differently on the benzoic acid ring.
4-Fluorobenzoic Acid: Fluorine atom positioned at the para position relative to the carboxyl group.
Uniqueness
3-Fluoro-2-(methylsulphonyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulphonyl group, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H7FO4S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |
InChI Key |
OOEMDMKPRFDMKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
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